molecular formula C13H14N2O3 B2841896 1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1406787-36-7

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B2841896
CAS RN: 1406787-36-7
M. Wt: 246.266
InChI Key: KVHUHEDENOYWPU-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid” is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing biologically active compounds. Researchers have exploited this scaffold to develop molecules for treating human diseases . The key features driving interest in pyrrolidine derivatives include:

Antimicrobial Properties

Studies have investigated the antimicrobial potential of pyrrolidine derivatives. For instance, derivatives containing pyrrolidine-3-carboxylic acid exhibited activity against Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida auris, and Aspergillus fumigatus strains .

Epilepsy Treatment

Pyrrolidine-2,5-dione derivatives have emerged as valuable scaffolds for treating epilepsy. Researchers have synthesized 1,3-disubstituted pyrrolidine-2,5-diones, exploring their potential in this therapeutic area .

Asymmetric Synthesis

Organocatalytic enantioselective Michael addition reactions have been employed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. These methods allow concise access to specific derivatives .

Antitubercular Activity

Indole derivatives derived from pyrrolidine and pyridine have been investigated for their in vitro antitubercular activity. These compounds show promise against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

1-cyclopropyl-5-oxo-2-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-9(13(17)18)12(15(11)8-4-5-8)10-3-1-2-6-14-10/h1-3,6,8-9,12H,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHUHEDENOYWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

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